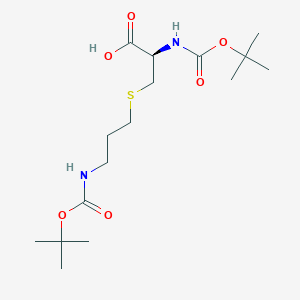
Boc-cys(3-(boc-amino)-propyl)-oh
Descripción general
Descripción
Boc-cys(3-(boc-amino)-propyl)-oh is a compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) groups. These Boc groups protect the amino and thiol functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at later stages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(3-(boc-amino)-propyl)-oh typically involves the following steps:
Protection of Cysteine: The thiol group of cysteine is first protected using a Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Propyl Chain: The protected cysteine is then reacted with 3-bromo-1-propanol to introduce the propyl chain. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group on the propyl chain is protected by reacting it with di-tert-butyl dicarbonate, again in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Boc-cys(3-(boc-amino)-propyl)-oh undergoes several types of chemical reactions:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Alkyl halides are used for nucleophilic substitution reactions.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products
Deprotection: Removal of Boc groups yields the free amino and thiol functionalities.
Substitution: Thioethers are formed when the thiol group reacts with alkyl halides.
Oxidation: Disulfides are formed upon oxidation of the thiol group.
Aplicaciones Científicas De Investigación
Boc-cys(3-(boc-amino)-propyl)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis:
Drug Development: The compound is used in the development of cysteine-containing drugs, where selective deprotection is crucial.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Mecanismo De Acción
The mechanism of action of Boc-cys(3-(boc-amino)-propyl)-oh primarily involves the selective deprotection of Boc groups under acidic conditions. This allows for the controlled exposure of reactive amino and thiol groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Boc-cys(3-amino-propyl)-oh: Similar structure but without the additional Boc protection on the amino group.
Fmoc-cys(3-(fmoc-amino)-propyl)-oh: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Ac-cys(3-(ac-amino)-propyl)-oh: Uses acetyl (Ac) protection instead of Boc.
Uniqueness
Boc-cys(3-(boc-amino)-propyl)-oh is unique due to its dual Boc protection, which provides greater control over the deprotection process. This makes it particularly useful in complex peptide synthesis where selective exposure of functional groups is required.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6S/c1-15(2,3)23-13(21)17-8-7-9-25-10-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMHHTYCWGVAML-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















